![molecular formula C14H17NO3 B1444318 tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate CAS No. 152400-17-4](/img/structure/B1444318.png)
tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
- The chemical tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate serves as a structural motif in bioactive natural products and synthetic drugs, and its synthesis can be achieved through the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones using carbazates in metal- and base-free conditions (Xie et al., 2019).
- This compound also finds application in the one-pot synthesis of quinoline-2-carboxylates, a crucial subclass of quinoline derivatives known for their presence in various biologically active molecules, and its synthesis is optimized using 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a solid base in acetonitrile (Gabrielli et al., 2016).
Catalysis and Reaction Mechanisms
- tert-Butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate is employed in advanced catalysis, notably in the synthesis of 3-alkylated quinolines through a domino radical addition/cyclization reaction under metal-free conditions, facilitated by tert-butyl peroxybenzoate (TBPB), showcasing the compound's versatility in organic synthesis (Chen et al., 2018).
Advanced Materials and Photophysics
- In the realm of material science, the compound is used in the synthesis and photochemistry of quinoline analogs of the perimidinespirohexadienone family of photochromes, contributing to the development of materials with unique light-responsive properties (Moerdyk et al., 2009).
properties
IUPAC Name |
tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-8-11-12(17-11)9-6-4-5-7-10(9)15/h4-7,11-12H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKCCKKBUDKBFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(O2)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 1aH,6H,7H,7aH-oxireno[2,3-c]quinoline-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.